Cas no 6332-77-0 (N-(2-Aminoethyl)-n-(4-nitrophenyl)amine)
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine,N1-(4-nitrophenyl)-
- N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE
- N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE HYDROCHLORIDE
- N-(4-Nitrophenyl)ethane-1,2-diamine
- N-(4-nitrophenyl)-1,2-ethanediamine
- N'-(4-nitrophenyl)ethane-1,2-diamine
- N-(4-nitrophenyl)-ethylenediamine
- N-(p-nitrophenyl)-1,2-diaminoethane
- N-(p-nitrophenyl)dimethylenediamine
- N-(p-nitrophenyl)-ethylenediamine
- N1-(4-Nitro-phenyl)-ethane-1
- N1-(4-NITRO-PHENYL)-ETHANE-1,2-DIAMINE
- N*1*-(4-nitro-phenyl)-ethane-1,2-diamine
- N1-(4-nitrophenyl)ethane-1,2-diamine
- AKOS000288795
- CHEMBL1619206
- EN300-35955
- STK037122
- CS-0247195
- N-(2-aminoethyl)-p-nitroaniline
- DTXSID70979436
- 1,2-ethanediamine, N1-(4-nitrophenyl)-
- NSC-38711
- Cambridge id 5139238
- G19216
- Oprea1_733606
- 6332-77-0
- 1,2-Ethanediamine, N-(4-nitrophenyl)-
- AS-11214
- para-[N-(beta-amino-ethyl)]amino nitrobenzene
- ALBB-025676
- N-(2-Aminoethyl)-4-nitroaniline, AldrichCPR
- N~1~-(4-Nitrophenyl)ethane-1,2-diamine
- N-(2-Aminoethyl)-4-nitroaniline
- MFCD00466368
- N-(p-Nitrophenyl)ethylenediamine
- SCHEMBL5355772
- NSC38711
- N1-(4-Nitrophenyl)-1,2-ethanediamine
- N-(2-Aminoethyl)-n-(4-nitrophenyl)amine
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- MDL: MFCD00466368
- Inchi: 1S/C8H11N3O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6,9H2
- InChI Key: CGTJUSQJKFEMEI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)NCCN)=O
Computed Properties
- Exact Mass: 181.08500
- Monoisotopic Mass: 181.085127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 83.9
Experimental Properties
- Density: 1.285
- Melting Point: 143-151°C
- Boiling Point: 371.8°C at 760 mmHg
- Flash Point: 178.6°C
- PSA: 83.87000
- LogP: 2.26190
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312; P330; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608180-25mg |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine |
6332-77-0 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A608180-50mg |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine |
6332-77-0 | 50mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A608180-100mg |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine |
6332-77-0 | 100mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A608180-250mg |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine |
6332-77-0 | 250mg |
$ 207.00 | 2023-04-19 | ||
| abcr | AB336466-5g |
N1-(4-Nitro-phenyl)-ethane-1,2-diamine, 95%; . |
6332-77-0 | 95% | 5g |
€1228.20 | 2025-04-17 | |
| eNovation Chemicals LLC | Y1266224-250mg |
N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE |
6332-77-0 | 98% | 250mg |
$165 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1266224-1g |
N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE |
6332-77-0 | 98% | 1g |
$300 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1266224-500mg |
N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE |
6332-77-0 | 98% | 500mg |
$205 | 2025-02-20 | |
| A2B Chem LLC | AG67144-250mg |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine |
6332-77-0 | 98% | 250mg |
$112.00 | 2024-04-19 | |
| A2B Chem LLC | AG67144-1g |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine |
6332-77-0 | 98% | 1g |
$225.00 | 2024-04-19 |
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine Suppliers
N-(2-Aminoethyl)-n-(4-nitrophenyl)amine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-(2-Aminoethyl)-n-(4-nitrophenyl)amine
N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine: A Comprehensive Overview
N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine (CAS No. 6332-77-0) is a versatile organic compound with significant applications in various fields, including chemical synthesis, pharmaceutical research, and materials science. This compound, also known as 4-Nitroaniline derivative, has gained attention due to its unique chemical properties and potential biological activities. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine.
Chemical Structure and Properties
N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine is characterized by its molecular formula C9H11N3O2 and a molecular weight of 185.19 g/mol. The compound features a nitro group (-NO2) attached to a phenyl ring and an amino group (-NH2) linked to an ethyl chain. These functional groups contribute to the compound's reactivity and solubility properties. N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine is typically a yellowish solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Synthesis Methods
The synthesis of N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 4-nitroaniline with 2-bromoethanol in the presence of a base such as sodium hydride (NaH). This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the reductive amination of 4-nitrobenzaldehyde with ethylenediamine using a reducing agent like sodium borohydride (NaBH4). Both methods have been optimized to achieve high yields and purity levels.
Applications in Chemical Synthesis
N-(2-Aminoethyl)-N-(4-Nitrophenyl)amine serves as an important intermediate in the synthesis of various organic compounds and polymers. Its reactivity makes it useful in the preparation of dyes, pigments, and other fine chemicals. For instance, it can be used as a building block for the synthesis of azo dyes, which are widely used in textile and printing industries. Additionally, the compound's ability to form stable complexes with metal ions has led to its application in coordination chemistry and catalysis.
Pharmaceutical Research and Biological Activities strong>
In the pharmaceutical industry, N-< strong>(2-Aminoethyl) strong>-N- < strong>(4-Nitrophenyl)amine strong> has shown promise in drug discovery and development. Recent studies have explored its potential as a lead compound for the development of new therapeutic agents. For example, researchers have investigated its anti-inflammatory properties by evaluating its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Preliminary results indicate that N- < strong>(2-Aminoethyl) strong>-N- < strong>(4-Nitrophenyl)amine strong> may have beneficial effects in treating inflammatory diseases. p> < p>< strong>Clinical Trials and Safety Profiles strong> p> < p>Clinical trials involving N- < strong>(2-Aminoethyl) strong>-N- < strong>(4-Nitrophenyl)amine strong> are currently underway to assess its safety and efficacy in human subjects. Early-phase trials have demonstrated that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its pharmacokinetics and long-term safety profile. p> < p>< strong>Mechanisms of Action strong> p> < p>The biological activities of N- < strong>(2-Aminoethyl) strong>-N- < strong>(4-Nitrophenyl)amine strong> are attributed to its ability to modulate various cellular pathways. Studies have shown that it can interact with specific receptors on cell surfaces or intracellular targets, leading to downstream signaling cascades that influence gene expression and protein function. For instance, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. p> < p>< strong>Molecular Modeling and Computational Studies strong> p> < p>Molecular modeling techniques have been employed to gain insights into the structure-function relationships of N- < strong>(2-Aminoethyl) strong>-N- < strong>(4-Nitrophenyl)amine strong>. Computational studies have revealed that the compound's conformational flexibility allows it to adopt multiple binding modes with target proteins. This property may contribute to its broad-spectrum biological activities and potential for drug optimization. p> < p>< strong>FUTURE DIRECTIONS AND CONCLUSIONS strong> p> < p>The ongoing research on N- < strong>(2-Aminoethyl) strong>-N- < strong>(4-Nitrophenyl)amine strong> holds great promise for advancing our understanding of its potential applications in various fields. Future studies should focus on optimizing its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, exploring new synthetic routes and developing scalable production methods will be crucial for translating laboratory findings into practical applications. p> article> response>
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